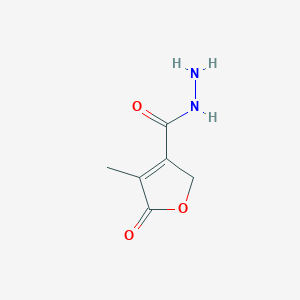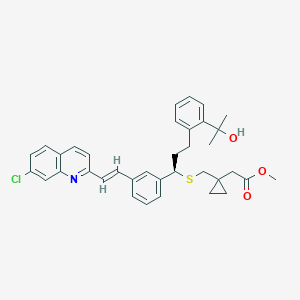
Montelukast methyl ester
Vue d'ensemble
Description
Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 . It is used to reduce inflammation and may be used to prevent asthma attacks in adults and children at least 2 years old . Montelukast Methyl Ester is a derivative of Montelukast .
Molecular Structure Analysis
Montelukast Methyl Ester has a molecular formula of C36H38ClNO3S and a molecular weight of 600.21 . The parent compound, Montelukast, has a molecular formula of C35H36ClNO3S .Physical And Chemical Properties Analysis
Montelukast has a density of 1.3±0.1 g/cm3, a boiling point of 750.5±60.0 °C at 760 mmHg, and a flash point of 407.7±32.9 °C . It also has a molar refractivity of 173.7±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 460.8±3.0 cm3 .Applications De Recherche Scientifique
Montelukast Methyl Ester: A Comprehensive Analysis of Scientific Research Applications
Asthma and Allergic Rhinitis Management: Montelukast is widely known for its role in managing asthma and allergic rhinitis. As a leukotriene inhibitor, it helps prevent asthma attacks. The methyl ester form could be used in pharmacokinetic studies or as a reference compound in the development of new formulations for these conditions .
Cancer Research: There is evidence suggesting that Montelukast may have a role in cancer prevention, particularly lung cancer. Studies have shown that leukotriene receptor antagonists like Montelukast can decrease lung cancer risk in asthma patients . The methyl ester form may be used in experimental setups to understand its mechanism of action in cancer cells.
Analytical and Bioanalytical Studies: Montelukast methyl ester serves as a reference material in analytical and bioanalytical studies, such as the development of sensitive methods for quantification of Montelukast in human plasma . This is crucial for ensuring accurate dosage and monitoring therapeutic levels.
Mécanisme D'action
Target of Action
Montelukast methyl ester, like its parent compound Montelukast, primarily targets the cysteinyl leukotriene receptor 1 (CysLTR1) . This receptor is involved in mediating the effects of leukotrienes, which are lipid molecules that play a key role in inflammatory responses, particularly in conditions such as asthma and allergic rhinitis .
Mode of Action
Montelukast methyl ester acts as a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 on the CysLTR1 receptor . This blockade prevents leukotriene-induced bronchoconstriction, vascular permeability, and eosinophil recruitment, all of which contribute to inflammation and the symptoms of asthma and allergies .
Biochemical Pathways
The action of Montelukast methyl ester affects the leukotriene pathway . Leukotrienes are produced from arachidonic acid via the 5-lipoxygenase (5-LO) pathway . By blocking the CysLTR1 receptor, Montelukast methyl ester inhibits the effects of leukotrienes, thereby modulating the inflammatory response .
Pharmacokinetics
The pharmacokinetics of Montelukast involve absorption, distribution, metabolism, and excretion (ADME). Montelukast has a bioavailability of 63–73% . It is extensively bound to plasma proteins and is metabolized in the liver primarily by the CYP2C8 enzyme , with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life of Montelukast ranges from 2.7 to 5.5 hours , and it is excreted in the bile .
Result of Action
The primary result of Montelukast methyl ester’s action is the reduction of inflammation and the relaxation of smooth muscle in the lungs . This leads to a decrease in bronchoconstriction and the alleviation of symptoms in conditions such as asthma and allergic rhinitis .
Action Environment
The action of Montelukast methyl ester can be influenced by various environmental factors. For instance, the drug’s stability and bioavailability can be enhanced through various formulation strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . These strategies aim to improve the physico-chemical properties of Montelukast, thereby enhancing its performance .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38ClNO3S/c1-35(2,40)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)41-3)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33,40H,14,18-20,23-24H2,1-3H3/b16-11+/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWSFAVEWJQZKH-ISYDNLPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100721 | |
| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Montelukast methyl ester | |
CAS RN |
855473-51-7 | |
| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855473-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



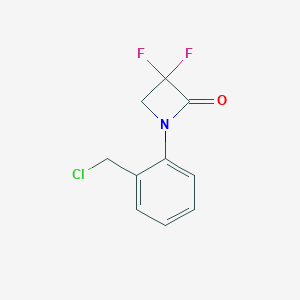
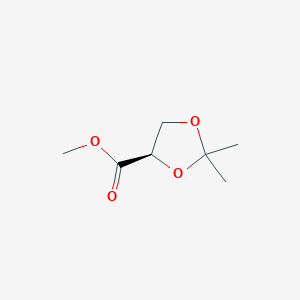
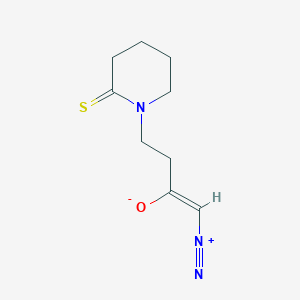
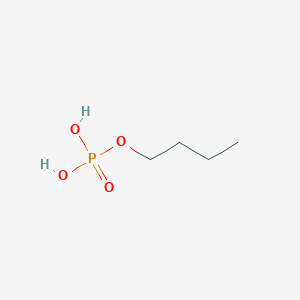
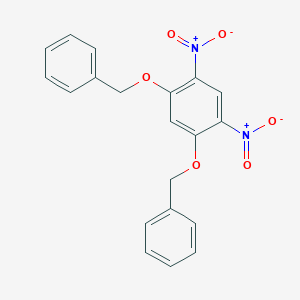

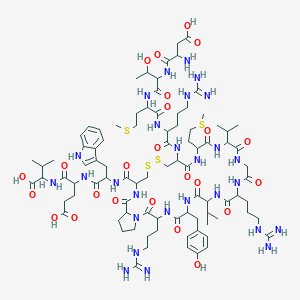
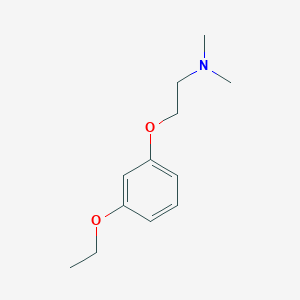
![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)


